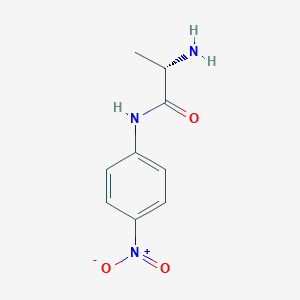

L-丙氨酸-4-硝基苯胺

描述

L-Alanine-4-nitroanilide is a protease substrate . It is used to determine the activity of alanine aminopeptidase (AAP) and is chosen due to its relative specificity, higher hydrolysis rate, and better solubility . It is also used to help identify bacteria as gram-negative or gram-positive .

Synthesis Analysis

L-Alanine-4-nitroanilide is split by L-alanine aminopeptidase into L-alanine and 4-nitroanine . This reaction is used to differentiate between gram-positive and gram-negative bacteria .Molecular Structure Analysis

The molecular formula of L-Alanine-4-nitroanilide is C9H11N3O3 . Its molecular weight is 245.66 .Chemical Reactions Analysis

L-Alanine-4-nitroanilide is used as a substrate to determine alanine aminopeptidase (AAP) activity . It is mainly chosen as a substrate due to its relative specificity, higher hydrolysis rate, and better solubility .Physical And Chemical Properties Analysis

L-Alanine-4-nitroanilide is a yellow powder . It is soluble in water at 50 mg/mL, forming a clear to very slightly hazy solution . It should be stored at a temperature of -20°C .科学研究应用

Application 1: Determining Aminopeptidase Activity

- Scientific Field: Biochemistry

- Summary of the Application: L-Alanine-4-nitroanilide is used as a substrate to determine the activity of aminopeptidase in the intestinal segments and small intestine (jejunum and ileum) .

- Methods of Application: The compound is used in an assay to measure the activity of aminopeptidase. The enzyme cleaves the L-Alanine-4-nitroanilide, and the rate of this reaction is measured to determine the enzyme’s activity .

- Results or Outcomes: The use of L-Alanine-4-nitroanilide allows for the determination of aminopeptidase activity. It is chosen as a substrate due to its relative specificity, higher hydrolysis rate, and better solubility .

Application 2: Evaluating Antibacterial Activity

- Scientific Field: Microbiology

- Summary of the Application: L-Alanine-4-nitroanilide is used in the biochemical characterization of N-acetylmuramoyl-L-alanine amidase from Latilactobacillus sakei .

- Methods of Application: The compound is used as a substrate for N-acetylmuramoyl-L-alanine amidase activity. Optimal temperature and pH values were determined for the enzyme using L-Alanine-4-nitroanilide hydrochloride .

- Results or Outcomes: The study found that the enzyme was active against Listeria innocua and Staphylococcus aureus strains. The inhibitory spectrum of the enzyme was broader than previously thought, showing inhibition of Leuconostoc mesenteroides and Weissella viridescens, both microorganisms associated with food decomposition .

Application 3: Protease Substrate

- Scientific Field: Biochemistry

- Summary of the Application: L-Alanine-4-nitroanilide is used as a protease substrate . Proteases are enzymes that break down proteins and peptides, and this compound can be used to measure their activity.

- Methods of Application: The compound is used in an assay where the rate of reaction between the protease and the substrate is measured .

- Results or Outcomes: The use of L-Alanine-4-nitroanilide allows for the determination of protease activity. It is chosen as a substrate due to its relative specificity, higher hydrolysis rate, and better solubility .

Application 4: Nonlinear Optical Applications

- Scientific Field: Materials Science

- Summary of the Application: L-Alanine is used in the growth of nonlinear optical single crystals . These crystals are important in many scientific and industrial applications such as laser, optical data storage devices, optical switching, optical computing, optical communication, optoelectronics, optical modulating, optical limiting, and signal transmission .

- Methods of Application: L-Alanine crystals are grown by a low-temperature solution growth slow evaporation technique at room temperature . Zirconium Nitrate is doped into the L-Alanine crystal to enhance its properties .

- Results or Outcomes: The study found that the Zirconium Nitrate-doped L-Alanine crystal showed high transparency, and the direct and indirect transition bandgap of the crystal were 5.4 eV, 4.84 eV and 5.32 eV, 4.11 eV respectively . The relative second harmonic efficiency of the crystal was 1.47 times higher than that of KDP .

Application 5: Microsomal Aminopeptidase Substrate

- Scientific Field: Biochemistry

- Summary of the Application: L-Alanine-4-nitroanilide is used as a substrate for microsomal aminopeptidase . Microsomal aminopeptidases are enzymes that play a crucial role in protein degradation and peptide processing.

- Methods of Application: The compound is used in an assay where the rate of reaction between the microsomal aminopeptidase and the substrate is measured .

- Results or Outcomes: The use of L-Alanine-4-nitroanilide allows for the determination of microsomal aminopeptidase activity. It is chosen as a substrate due to its relative specificity, higher hydrolysis rate, and better solubility .

Application 6: Protease Substrate

安全和危害

The safety data sheet for L-Alanine-4-nitroanilide suggests that it should be handled with care. It advises against eating, drinking, or smoking when using this product and recommends wearing protective gloves, clothing, eye protection, and face protection . It also suggests using it only outdoors or in a well-ventilated area and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Relevant Papers Several papers have been published on L-Alanine-4-nitroanilide. For example, one study used it to determine the activity of aminopeptidase in the intestinal segments and small intestine . Another paper discussed the aminopeptidase test for the distinction of gram-negative from gram-positive bacteria .

属性

IUPAC Name |

(2S)-2-amino-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,10H2,1H3,(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFUDSMGEYRNNC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168186 | |

| Record name | Alanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Alanine-4-nitroanilide | |

CAS RN |

1668-13-9 | |

| Record name | Alanine p-nitroanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)

![(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate](/img/structure/B555713.png)